2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S2/c1-12-5-3-8-16(13(12)2)23-18(25)11-29-20-22-10-17(19(26)24-20)30(27,28)15-7-4-6-14(21)9-15/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTQRWCTSOMCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure combines a pyrimidine ring with sulfonyl and acetamide functionalities, suggesting various mechanisms of action in biological systems.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H16ClN3O5S2 |
| Molecular Weight | 465.9 g/mol |
| IUPAC Name | 2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
| InChI Key | QOAOBQDBKOJTAD-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the sulfonamide group is known to enhance the compound's ability to inhibit bacterial growth by interfering with folate synthesis pathways.
Antiviral Potential
In studies focusing on antiviral applications, derivatives of this compound have shown promising results against various viruses. For instance, compounds with similar structural motifs have been reported to inhibit viral polymerases effectively. Specific IC50 values for related compounds against Hepatitis C virus (HCV) NS5B polymerase were found to be as low as 31.9 μM, indicating a strong potential for further exploration in antiviral therapies .
Anticancer Effects
The anticancer properties of pyrimidine derivatives are well-documented. Preliminary studies on this compound suggest possible mechanisms involving apoptosis induction in cancer cells and inhibition of key signaling pathways associated with tumor growth. For example, compounds with similar structures have been shown to inhibit tyrosine kinases, which are crucial in cancer progression .
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound likely inhibits specific enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors may alter signaling cascades that lead to therapeutic effects.
- DNA/RNA Interaction : The structural components may allow the compound to interact with nucleic acids, disrupting replication processes in viruses or cancer cells.
Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of related pyrimidine derivatives against a range of bacterial strains. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, suggesting their potential as novel antimicrobial agents.
Study 2: Antiviral Efficacy
In vitro tests demonstrated that compounds structurally similar to this compound inhibited viral replication by over 90% at concentrations below 50 μM in HCV models .
Study 3: Anticancer Activity
Preclinical trials showed that this class of compounds induced apoptosis in various cancer cell lines, with IC50 values ranging from 10 to 30 μM depending on the cell type. Mechanistic studies revealed activation of caspase pathways and downregulation of anti-apoptotic proteins .
Comparison with Similar Compounds
Table 1: Structural Features of Pyrimidin-2-yl Thioacetamide Derivatives
Key Observations :
- The 2,3-dimethylphenyl acetamide group may improve metabolic stability relative to chlorinated aryl groups (e.g., ) due to reduced electrophilicity .
Physicochemical Properties
Table 2: Comparative Physical Data
Notes:
Key Insights :
- The target compound’s absence of a pyrimidine C4 methyl group (present in ) may simplify its $^1$H NMR spectrum by eliminating splitting from adjacent substituents.
- Lower yields in (76%) vs. (80%) suggest trichlorophenyl groups may hinder reaction efficiency due to steric effects .
Functional Group Impact on Bioactivity
- Sulfonyl vs. Tosyl Groups : The target compound’s 3-chlorophenyl sulfonyl group (vs. 4-methylphenyl sulfonyl in ) may enhance target selectivity due to altered electronic and steric profiles .
- Dimethylphenyl vs. Chlorophenyl : The 2,3-dimethylphenyl group in the target compound likely reduces cytotoxicity compared to polychlorinated analogs (), as methyl groups are less reactive than chlorine .
Q & A
Basic Research Questions
Q. What is the recommended synthetic route for 2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide?
- Methodology : The synthesis typically involves multi-step reactions starting with functionalization of the pyrimidinone core. Key steps include sulfonylation of the pyrimidin-6-one intermediate using 3-chlorobenzenesulfonyl chloride, followed by thioether formation via nucleophilic substitution with a thiol-containing acetamide derivative. Reaction conditions (e.g., anhydrous DMF, 60–80°C, 8–12 hours) and stoichiometric ratios (1:1.2 for sulfonylation) must be tightly controlled to achieve yields >75% .
- Critical Parameters :
| Step | Solvent | Temp. (°C) | Time (h) | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| Sulfonylation | DMF | 70 | 10 | None | 80 |
| Thioether coupling | THF | RT | 6 | K₂CO₃ | 85 |
Q. How is this compound characterized to confirm its structural integrity?
- Analytical Workflow :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ ~12.5 ppm (NH-3, broad singlet), δ ~10.1 ppm (NHCO), and δ ~7.8 ppm (aromatic protons from 3-chlorophenyl) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (e.g., calculated for C₂₁H₁₉ClN₃O₃S₂: 484.06; observed: 484.08) .
- Elemental Analysis : Deviations ≤0.3% for C, H, N, S indicate purity (e.g., C: 45.29% observed vs. 45.36% calculated) .
Q. What are the key structural features influencing its reactivity?
- Functional Groups :
- Sulfonyl group (electron-withdrawing, enhances stability of the pyrimidinone ring).
- Thioether linkage (prone to oxidation; requires inert atmosphere during synthesis).
- Acetamide moiety (participates in hydrogen bonding, critical for target binding) .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
- Design of Experiments (DoE) : Use fractional factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, a Central Composite Design (CCD) revealed that THF with 10 mol% K₂CO₃ at 65°C maximizes yield (88%) while minimizing byproducts .
- Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce reaction time (e.g., 2-hour residence time vs. 6 hours in batch) .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
- Case Study : A 0.2 ppm upfield shift in NHCO proton (δ 10.1 → 9.9) may indicate solvent polarity effects or trace impurities. Solutions:
- Repeat analysis in CDCl₃ to assess solvent dependency.
- Purify via preparative HPLC (C18 column, 70:30 MeCN/H₂O) to remove sulfonic acid byproducts .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?
- SAR Workflow :
Analog Synthesis : Modify substituents (e.g., replace 3-chlorophenyl with 4-bromophenyl) .
Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition IC₅₀).
Computational Modeling : Docking studies (AutoDock Vina) correlate substituent bulk with binding affinity .
- Example SAR Findings :
| Substituent | IC₅₀ (nM) | LogP |
|---|---|---|
| 3-Cl | 12.3 | 2.8 |
| 4-Br | 8.7 | 3.1 |
Q. What in vitro methods assess its solubility and stability for biological studies?
- Solubility : Shake-flask method in PBS (pH 7.4) with UV-Vis quantification (λmax = 270 nm).
- Stability : Incubate in simulated gastric fluid (SGF, pH 1.2) and hepatic microsomes; monitor degradation via LC-MS/MS .
Q. How can bioisosteric replacement improve its pharmacokinetic profile?
- Replacements :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
